molecular formula C22H16ClF2N3O3S B2849388 N-[(3-chloro-4-fluorophenyl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1252897-77-0

N-[(3-chloro-4-fluorophenyl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B2849388
CAS No.: 1252897-77-0
M. Wt: 475.89
InChI Key: RZKYYAOTRBUYAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-[(3-chloro-4-fluorophenyl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide” is a complex organic molecule. It is part of a collection of rare and unique chemicals provided to early discovery researchers .


Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 366.2° C at 760 mmHg and a predicted density of 1.3 g/cm 3 . Other physical and chemical properties such as melting point and molar conductance are not available in the search results.

Scientific Research Applications

Radioligand Development for PET Imaging

Compounds within the pyrimidineacetamide family have been explored for their potential as selective ligands for imaging with positron emission tomography (PET). For example, the development of radioligands like [18F]DPA-714, based on 2-phenylpyrazolo[1,5-a]pyrimidineacetamide structures, demonstrates the utility of such compounds in imaging the translocator protein (18 kDa), which is a marker for neuroinflammation and neurodegenerative diseases (Dollé et al., 2008).

Antitumor and Antimicrobial Agents

Novel thienopyrimidine compounds have been synthesized and evaluated for their antitumor and antimicrobial activities. For instance, certain derivatives have shown potent anticancer activity against human cancer cell lines, such as breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017). Another study highlighted thienopyrimidine linked rhodanine derivatives with significant antibacterial and antifungal potency, demonstrating the chemical versatility and biological potential of pyrimidine-based compounds (Kerru et al., 2019).

Vasopressin V1B Receptor Imaging

The development of novel pyridopyrimidin-4-one derivatives for radioligands targeting the arginine vasopressin 1B (V1B) receptor further exemplifies the potential of pyrimidine derivatives in scientific research. These compounds, such as TASP0434299, show high binding affinities and antagonistic activity, providing tools for in vivo PET imaging to study the V1B receptor in neurobiological and psychiatric disorders (Koga et al., 2016).

Safety and Hazards

Specific safety and hazard information for this compound is not available in the search results. It’s crucial to handle all chemicals with appropriate safety measures, especially when dealing with rare and unique chemicals .

Properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClF2N3O3S/c23-16-9-14(3-6-17(16)25)10-26-19(29)12-27-18-7-8-32-20(18)21(30)28(22(27)31)11-13-1-4-15(24)5-2-13/h1-9,20H,10-12H2/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTRAOYDFUJJEP-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C3C(=[N+](C2=O)CC(=O)NCC4=CC(=C(C=C4)F)Cl)C=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClF2N3O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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